An In-depth Technical Guide to 3-Methoxybutyl Acetate (CAS: 4435-53-4)
An In-depth Technical Guide to 3-Methoxybutyl Acetate (CAS: 4435-53-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybutyl acetate, with the CAS registry number 4435-53-4, is a versatile organic compound classified as an ester.[1] It is a colorless liquid characterized by a mild, fruity odor.[2][3] This document provides a comprehensive technical overview of 3-Methoxybutyl acetate, including its physicochemical properties, synthesis and analytical protocols, safety information, and applications. A key focus is the presentation of quantitative data in a structured format and detailed experimental methodologies to support research and development activities.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Methoxybutyl acetate are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₇H₁₄O₃ | [1][4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Appearance | Colorless, clear liquid | [1][4] |
| Odor | Mild, fruity, acrid | [1][5][6] |
| Boiling Point | 169-173 °C | [5][7] |
| Melting Point | -80 °C | [5][8] |
| Density | 0.95 - 0.96 g/cm³ at 20 °C | [8][9] |
| Vapor Pressure | 34 Pa at 20 °C | [9] |
| Refractive Index | 1.408 - 1.41 | [4][8] |
| Viscosity | 0.71 mPa·s at 20 °C | [9] |
Table 2: Solubility and Partition Coefficient
| Property | Value | References |
| Water Solubility | 60.68 g/L at 25 °C | [9] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |
| n-octanol/water Partition Coefficient (log Kow) | 1.007 (pH 7, 25 °C) | [9] |
Synthesis and Analytical Protocols
Synthesis Protocol: Fischer Esterification
3-Methoxybutyl acetate is synthesized via the Fischer esterification of 3-methoxybutanol with acetic acid, using a strong acid catalyst.
Experimental Workflow: Synthesis of 3-Methoxybutyl Acetate
Caption: Workflow for the synthesis of 3-Methoxybutyl acetate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybutanol and an excess of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the mixture is transferred to a separatory funnel. The excess acid is neutralized by washing with a saturated solution of sodium bicarbonate until effervescence ceases. The aqueous layer is removed.
-
Extraction and Drying: The organic layer is then washed with brine, separated, and dried over anhydrous sodium sulfate.
-
Purification: The final product is purified by distillation to remove any remaining starting materials and byproducts.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and purity assessment of 3-Methoxybutyl acetate.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 3-Methoxybutyl acetate.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 3-Methoxybutyl acetate in a volatile solvent such as ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample.
-
Temperature Program: An initial oven temperature of 50°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu.
-
-
Data Analysis: Identify 3-Methoxybutyl acetate based on its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by the relative area of the corresponding peak in the chromatogram.
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 3-Methoxybutyl acetate.
Experimental Workflow: NMR Analysis
Caption: Workflow for the NMR analysis of 3-Methoxybutyl acetate.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Methoxybutyl acetate in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure of 3-Methoxybutyl acetate.
Applications
3-Methoxybutyl acetate is utilized in various industrial and research applications due to its favorable properties.
-
Solvent: It serves as a high-solvency, low-volatility solvent in the formulation of coatings, inks, and adhesives.[1][7] Its properties can improve the stability and performance of these products.[7]
-
Chemical Intermediate: It is used as an intermediate in the synthesis of a wide range of chemicals and specialty compounds.[7][10] Its ester and ether functionalities allow for various chemical transformations, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[10][11]
-
Fragrance and Flavoring: Due to its pleasant, fruity odor, it finds application in the fragrance and flavoring industries.[1][2]
Safety and Toxicology
Table 3: Toxicological Data
| Parameter | Value | Species | Route | References |
| LD₅₀ (Oral) | 4210 mg/kg | Rat | Oral | [12] |
Handling and Safety Precautions:
-
3-Methoxybutyl acetate is a combustible liquid.[4] Keep away from heat, sparks, open flames, and hot surfaces.
-
It may cause skin and eye irritation.[5][13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle in a well-ventilated area to avoid inhalation of vapors.[14]
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]
According to safety data sheets, the substance is not classified as acutely toxic, corrosive, or a sensitizer, and is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[9] It is readily biodegradable.[9]
Plausible Metabolic Pathway
While specific studies on the metabolic fate of 3-Methoxybutyl acetate are limited, a plausible pathway can be inferred based on its chemical structure as an ester. It is anticipated to undergo enzymatic hydrolysis, followed by the metabolism of its constituent alcohol and carboxylic acid.
Proposed Metabolic Pathway of 3-Methoxybutyl Acetate
References
- 1. Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acetate conversion to acetyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. InterPro [ebi.ac.uk]
- 5. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 6. CAS 4435-53-4: 3-Methoxybutyl acetate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Acetic Acid | Rupa Health [rupahealth.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Methoxybutyl acetate | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]
